2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide
CAS No.: 1796970-83-6
Cat. No.: VC4597158
Molecular Formula: C17H14FNO2S2
Molecular Weight: 347.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1796970-83-6 |
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Molecular Formula | C17H14FNO2S2 |
Molecular Weight | 347.42 |
IUPAC Name | 2-fluoro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide |
Standard InChI | InChI=1S/C17H14FNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10,16,20H,9H2,(H,19,21) |
Standard InChI Key | FXQBKADIQKZMSV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F |
Introduction
Compound Identification and Structural Overview
2-Fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1796970-83-6) is a fluorinated benzamide derivative featuring a thiophene backbone with hydroxy and methyl substituents. Its molecular formula is C₁₇H₁₄FNO₂S₂, and its molecular weight is 347.42 g/mol . The structure includes:
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A benzamide core with a fluorine atom at the 2-position.
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A thiophen-2-ylmethyl group linked to a 5-hydroxy(thiophen-3-yl)methyl moiety.
Key Physicochemical Properties
Synthesis and Structural Features
The synthesis of this compound likely involves:
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Coupling Reactions: Formation of the thiophene backbone via sulfur-containing intermediates.
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Hydroxylation: Introduction of the hydroxyl group at the thiophen-3-yl position.
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Benzamide Formation: Amide bond synthesis between the fluorobenzene moiety and the thiophene-derived chain .
Structural Highlights:
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Fluorine Substitution: Enhances electronic effects, influencing bioactivity and metabolic stability.
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Thiophene Rings: Provide aromatic stability and potential π-π interactions in biological systems.
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Hydroxyl Group: May participate in hydrogen bonding or act as a site for further functionalization .
Hazard Code | Description | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion; use PPE |
H317 | May cause allergic skin reaction | Handle with gloves; wash skin |
H319 | Causes serious eye irritation | Use goggles; rinse eyes |
P261 | Avoid inhalation of dust/powder | Use respirator in dusty areas |
Storage Recommendations:
Comparative Analysis with Related Compounds
Compound | CAS Number | Key Differences from Target Compound |
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2-Fluoro-N-methylbenzamide | 52833-63-3 | Lacks thiophene and hydroxyl groups |
3-Fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide | N/A | Contains furan and methoxy groups instead |
N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide | 690640-48-3 | Morpholine moiety replaces hydroxyl |
Research Gaps and Future Directions
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